molecular formula C13H20N2O2 B12629571 Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate

Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate

Cat. No.: B12629571
M. Wt: 236.31 g/mol
InChI Key: SHTDFAVAXADRTN-UHFFFAOYSA-N
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Description

Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a pyrrolo[3,2-C]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolo[3,2-C]pyridine core. The tert-butyl ester group is then introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl 1-methyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-7-14(11)4/h5,7H,6,8-9H2,1-4H3

InChI Key

SHTDFAVAXADRTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CN2C

Origin of Product

United States

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